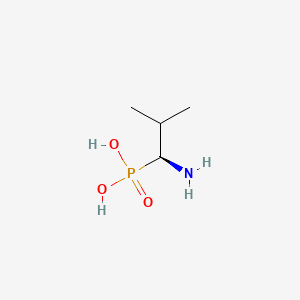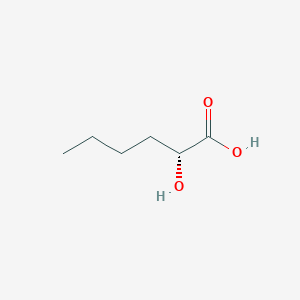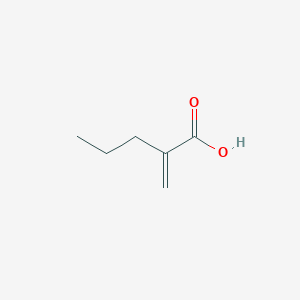
三苯基(2-苯乙炔基)铅
描述
Triphenyl(2-phenylethynyl)plumbane, also known as TPEP, is a synthetic molecule consisting of triphenyl-plumbane with an ethynyl group and a phenyl ring attached to it. It has the molecular formula C26H20Pb .
Molecular Structure Analysis
The molecular structure of Triphenyl(2-phenylethynyl)plumbane consists of a lead atom bonded to three phenyl groups and an ethynyl group attached to a phenyl ring .Physical And Chemical Properties Analysis
Triphenyl(2-phenylethynyl)plumbane has a molecular weight of 539.63700 . It has a boiling point of 115ºC and a melting point of 54-57ºC (lit.) .科学研究应用
水稻田中的形态和降解
三苯基锡 (TPT) 因其在农业中的用途而受到研究,特别是在水稻种植中。探索了其在水稻田中的分布、降解和对水稻的吸收,突出了环境和潜在的健康影响。这项研究提供了对苯基锡化合物在农业环境中行为的见解,这可能与三苯基(2-苯乙炔基)铅在类似环境中的某些行为相类似 (Antes 等,2011)。
环境归趋和生态毒性
对三苯基锡化合物在海洋生态系统中的环境归趋、生态毒性和生态风险的全面综述强调了 TPT 作为杀生物剂的广泛使用及其随之而来的环境污染。这项研究可能为理解相关化合物的环境影响提供比较基础,包括三苯基(2-苯乙炔基)铅 (Yi 等,2012)。
生物降解和细胞反应
对苏云金芽孢杆菌和茶皂素生物降解 TPT 的研究揭示了生物降解和细胞反应的机制,这可能为类似三苯基(2-苯乙炔基)铅的化合物提供潜在的生物修复策略。这些研究为微生物降解途径和环境解毒提供了宝贵的见解 (Huang 等,2014)。
细胞毒性和 DNA 结合
对具有两个氨基侧链的三苯乙烯-香豆素杂化物的研究表明设计具有特定生物活性的化合物(包括与 DNA 相互作用)的潜力。该研究领域可能与了解三苯基(2-苯乙炔基)铅及其类似物的生物相互作用和潜在应用有关 (Zhao 等,2014)。
安全和危害
属性
IUPAC Name |
triphenyl(2-phenylethynyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.3C6H5.Pb/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCZPODMNMQFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399579 | |
| Record name | triphenyl(2-phenylethynyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(2-phenylethynyl)plumbane | |
CAS RN |
5072-98-0 | |
| Record name | triphenyl(2-phenylethynyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(2-phenylethynyl)plumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



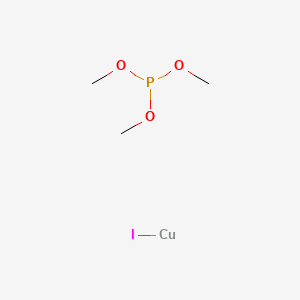
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)


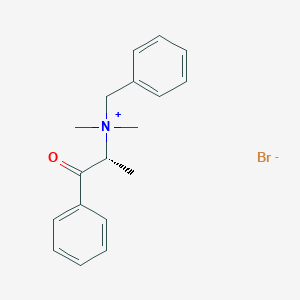
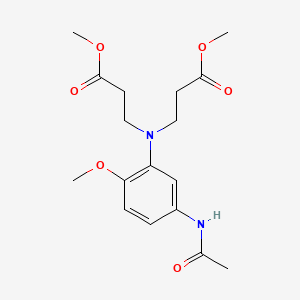


![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)
